molecular formula C16H16N2OS B7473222 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone

Cat. No. B7473222
M. Wt: 284.4 g/mol
InChI Key: CDRKZMZFEGMOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.

Mechanism of Action

The exact mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors. It has also been found to reduce inflammation and modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone in lab experiments is its potential as a lead compound for drug development. However, its limited solubility in water and low bioavailability may pose challenges in its use in vivo.

Future Directions

There are several future directions for the study of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone. These include further investigation of its mechanism of action, optimization of its chemical structure for improved potency and bioavailability, and testing its efficacy in animal models of cancer and inflammation. Additionally, its potential as a therapeutic agent for other diseases, such as autoimmune disorders, could be explored.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone involves the reaction of 3-(6-methylpyridin-3-yl)propanal with 2-aminothiophenol in the presence of a catalyst. The resulting product is a white crystalline powder with a melting point of 182-184°C.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone has been studied for its potential applications in medicine and drug development. It has been found to exhibit antitumor activity and has been tested against various cancer cell lines. Additionally, it has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-7-8-13(11-17-12)16(19)18-9-4-10-20-15-6-3-2-5-14(15)18/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRKZMZFEGMOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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